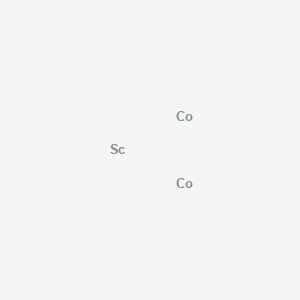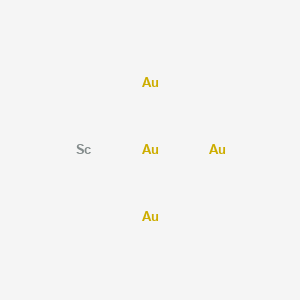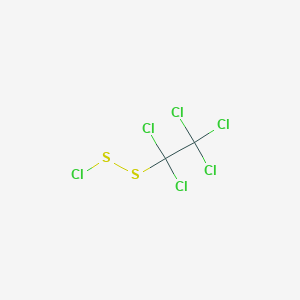
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is a chemical compound with the molecular formula C₂Cl₆S₂. It is characterized by the presence of multiple chlorine atoms and disulfanyl groups attached to an ethane backbone. This compound is known for its high chlorine content and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane typically involves the chlorination of ethane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures. The process requires careful control of reaction parameters to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of ethane and chlorine gas into a reactor, where the reaction is catalyzed and maintained at optimal conditions for high yield and purity. The product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated sulfoxides or sulfones, while reduction can produce less chlorinated ethanes .
Applications De Recherche Scientifique
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane involves its interaction with molecular targets through its chlorine and disulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloroethane: Similar in structure but lacks the disulfanyl groups.
Hexachloroethane: Contains an additional chlorine atom but no disulfanyl groups.
Tetrachloroethane: Fewer chlorine atoms and no disulfanyl groups.
Uniqueness
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is unique due to the presence of both chlorine and disulfanyl groups, which impart distinct chemical properties and reactivity compared to other chlorinated ethanes. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6482-63-9 |
|---|---|
Formule moléculaire |
C2Cl6S2 |
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
1,1,2,2,2-pentachloroethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)2(6,7)9-10-8 |
Clé InChI |
IFNLPOUONWUVTA-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(SSCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


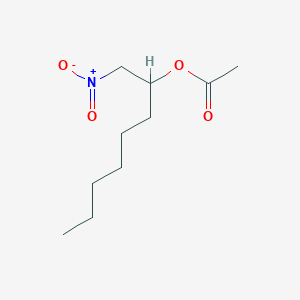

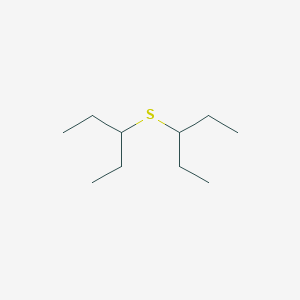
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)

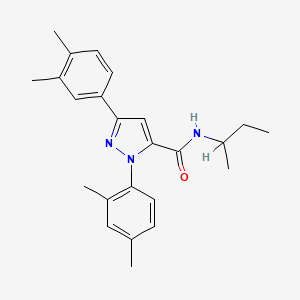
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)


